molecular formula C6H8N4O B3146349 N-(5-aminopyrimidin-2-yl)acetamide CAS No. 59690-85-6

N-(5-aminopyrimidin-2-yl)acetamide

Cat. No.: B3146349
CAS No.: 59690-85-6
M. Wt: 152.15 g/mol
InChI Key: QNBQTWLRRGFOJV-UHFFFAOYSA-N
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Description

N-(5-aminopyrimidin-2-yl)acetamide (CAS 52767-97-2) is an organic compound with the molecular formula C 6 H 8 N 4 O and a molecular weight of 152.15 g/mol . It is a pyrimidine-based building block, a class of heterocyclic amines known for their critical role in medicinal chemistry and drug discovery. Pyrimidine scaffolds are found in a wide range of bioactive molecules and are extensively utilized in the synthesis of compounds with diverse pharmacological activities . As a reagent featuring both acetamide and aminopyrimidine functional groups, this compound serves as a versatile synthetic intermediate. Its structure allows for further chemical modifications, making it valuable for constructing more complex molecules for research applications. Related pyrimidine and acetamide-containing structures have been investigated in various scientific contexts, including as inhibitors for specific potassium channels and as components in the development of novel antibiotics , highlighting the potential research value of this chemotype. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-aminopyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,7H2,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBQTWLRRGFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N 5 Aminopyrimidin 2 Yl Acetamide

Established Synthetic Routes for N-(5-aminopyrimidin-2-yl)acetamide

The established methods for synthesizing this compound are well-documented, providing reliable pathways to this compound. These routes are characterized by their starting materials and the key reactions employed to achieve the final product.

A primary and widely used method for the synthesis of this compound involves the reduction of a nitro group to an amino group. This approach typically starts with a precursor molecule, N-(5-nitropyrimidin-2-yl)acetamide. The core of this method is the selective reduction of the nitro functional group at the C5 position of the pyrimidine (B1678525) ring.

The precursor, N-(5-nitropyrimidin-2-yl)acetamide, is prepared by the nitration of 5-acetamidopyrimidines. However, the electron-releasing effect of the 5-acetamido-group can sometimes be insufficient to direct nitration to the desired position, especially when other substituents are present on the pyrimidine ring. rsc.org

The reduction of the nitro group is commonly achieved through catalytic hydrogenation. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. This method is often favored due to its high efficiency and the relatively clean nature of the reaction, which minimizes the formation of byproducts. The reduction transforms the nitro group (-NO2) into a primary amine group (-NH2), yielding the target compound, this compound. This transformation is a key step in the synthesis of various pyrimidine derivatives and is also employed in the preparation of intermediates for more complex molecules like triazolo[4,5-d]pyrimidine derivatives. google.com

Alternative reducing agents to catalytic hydrogenation can also be employed. For instance, reactions using zinc powder in the presence of an acid or ammonium (B1175870) chloride can effectively reduce the nitro group. google.com

Table 1: Comparison of Reduction Methods for Nitro Precursors

Reducing Agent/SystemTypical ConditionsAdvantagesConsiderations
Catalytic Hydrogenation (e.g., H2, Pd/C)Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., ethanol, methanol)High yield, clean reaction, mild conditionsRequires specialized hydrogenation equipment, catalyst can be flammable
Metal/Acid (e.g., Zn/HCl, Sn/HCl)Metal powder, strong acid, aqueous or alcoholic solventCost-effective, strong reducing powerCan generate significant waste, harsh reaction conditions, potential for over-reduction
Zinc Powder/Ammonium ChlorideZinc powder, ammonium chloride solution, often with heatingMilder than strong acid systems, good for certain substratesReaction times can be long, requires filtration to remove zinc salts. google.com

Another fundamental approach to synthesizing this compound is through the acylation of a diamino-pyrimidine precursor, specifically pyrimidine-2,5-diamine. In this method, an acetyl group is introduced to one of the amino groups of the diamine.

The key challenge in this approach is achieving regioselectivity. Since pyrimidine-2,5-diamine has two amino groups at positions 2 and 5, the acylation reaction must be controlled to selectively add the acetyl group to the C2-amino group while leaving the C5-amino group free. This selective acylation can be influenced by the reaction conditions, such as the choice of acylating agent, solvent, and temperature. Acetic anhydride (B1165640) or acetyl chloride are common acylating agents used for this purpose.

In some instances, enzymatic acylation has been explored to achieve high regioselectivity in the acylation of aminopyrimidine derivatives, showcasing an advanced method for controlling the reaction outcome. nih.gov The synthesis of various aminopyrimidine derivatives for biological evaluation often relies on such acylation strategies. nih.gov

Precursor Chemistry and Intermediate Generation

A versatile and frequently used precursor in the synthesis of this compound is 2-chloro-5-nitropyrimidine (B88076). rsc.org This compound serves as a valuable starting material because the chlorine atom at the C2 position is a good leaving group, allowing for nucleophilic substitution reactions.

The synthesis of this compound from this precursor typically involves a two-step process. First, the chlorine atom is displaced by an amino group through a reaction with ammonia (B1221849) or an ammonia equivalent. This step yields 2-amino-5-nitropyrimidine (B189733). sigmaaldrich.com Subsequently, the nitro group of 2-amino-5-nitropyrimidine is reduced to an amino group, as described in the reduction-based approaches, to form pyrimidine-2,5-diamine. The final step would then be a selective acylation of the C2-amino group.

Alternatively, multi-step syntheses can be designed where the chloro and nitro groups are manipulated in a different order or with other reagents to build the final molecule. chemscene.com The synthesis of related 2-chloro-5-nitropyridine (B43025) derivatives highlights the importance of this class of intermediates in medicinal chemistry. google.com

The creation of the core aminopyrimidine structure often involves a series of functional group interconversions. These are fundamental chemical transformations that alter one functional group into another, paving the way for the final product.

A common sequence begins with a more readily available pyrimidine derivative, which is then chemically modified. For example, a dihydroxypyrimidine can be converted to a dichloropyrimidine using a chlorinating agent like phosphorus oxychloride. google.com One of the chloro groups can then be selectively substituted with an amino group.

Another important interconversion is the transformation of a nitro group into an amino group, which is a cornerstone of many synthetic routes as previously detailed. google.com The synthesis of various substituted pyrimidines often involves a sequence of such interconversions to introduce the desired functional groups at specific positions on the pyrimidine ring. researchgate.netorganic-chemistry.org These strategies are crucial for creating a diverse range of pyrimidine-based compounds for various applications, including as intermediates for pharmaceuticals. mdpi.com

Advanced Synthetic Strategies and Novel Methodologies

While the established routes are reliable, research continues to explore more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and related compounds. These advanced strategies often focus on novel catalytic systems, one-pot reactions, and the use of microwave-assisted synthesis to reduce reaction times and improve yields. sioc-journal.cn

For instance, developments in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could offer new pathways to construct the C-N bonds in the aminopyrimidine core. While not directly reported for this specific compound in the provided context, these modern synthetic methods are widely applied in the synthesis of complex heterocyclic molecules and represent a potential area for future process optimization.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the synthesis of analogous acetamide (B32628) and aminopyrimidine derivatives under microwave conditions is well-documented. nih.govnih.govresearchgate.net

For instance, the synthesis of various acetamide derivatives of primary and secondary amines has been successfully achieved using microwave irradiation. nih.govnih.gov Similarly, 2-aminopyrimidine (B69317) derivatives have been synthesized using microwave-assisted methods, highlighting the applicability of this technique to the pyrimidine core structure. researchgate.net A general approach could involve the reaction of a suitable aminopyrimidine precursor with an acetylating agent under microwave irradiation. The reaction conditions for such a synthesis would typically involve a specific solvent, temperature, and irradiation time, which would need to be optimized for the specific substrate.

A plausible conventional route that could be adapted for microwave assistance involves the acetylation of 2-amino-5-nitropyrimidine followed by the reduction of the nitro group. A patent describes a method for preparing the related compound 2-acetamido-5-aminopyridine, which involves acetylation, nitration, and subsequent reduction. google.com

Table 1: Representative Microwave-Assisted Synthesis of Related Compounds

Starting MaterialsProductReaction ConditionsYieldReference
4-methoxy-1-naphthol, aromatic aldehydes, malononitrile4H-benzo[h]chromenesEthanolic piperidine, microwave irradiationNot specified eurjchem.com
Chloroacetyl chloride, various aminesAcetamide derivativesMicrowave irradiationNot specified nih.govnih.gov

This table is illustrative of the general approach and conditions for microwave-assisted synthesis of related heterocyclic compounds.

Multicomponent Reactions and Catalytic Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are atom-economical and can rapidly generate molecular complexity. The synthesis of 2-aminopyridine (B139424) and 2-aminopyrimidine derivatives has been effectively achieved through MCRs. nih.govsemanticscholar.org

Catalysis plays a crucial role in many MCRs, enhancing reaction rates and selectivity. mdpi.com Various catalysts, including basic mesoporous materials and enzymes, have been employed in the synthesis of aminopyridines and related heterocycles. mdpi.com For example, a catalyst-free, four-component reaction has been developed for the efficient synthesis of 2-aminopyridine derivatives under solvent-free conditions. semanticscholar.org Another approach utilizes enaminones as key precursors in a three-component reaction to produce substituted 2-aminopyridines. nih.gov

While a specific MCR for this compound is not detailed, the general principles can be applied. A hypothetical MCR could involve the reaction of a suitable three-carbon building block, an amidine source, and a protected aminating agent, potentially under catalytic conditions to facilitate the cyclization and functionalization steps.

Table 2: Examples of Multicomponent Reactions for Synthesis of Related Heterocycles

ReactantsCatalyst/ConditionsProduct ClassReference
Enaminones, primary amines, malononitrileSolvent-free2-Aminopyridines nih.gov
Acetophenone derivatives, malononitrile, aldehydes, ammonium carbonateCatalyst-free, solvent-free2-Aminopyridines semanticscholar.org
Aryl aldehydes, malononitrile, barbituric acidWELPSA (from lemon), microwave irradiationTetrahydro-2H-pyranopyrimidines semanticscholar.org

Chemodivergent Synthetic Pathways

Chemodivergent synthesis allows for the generation of different products from the same set of starting materials by simply tuning the reaction conditions. rsc.orgnih.gov This strategy offers a powerful tool for creating structural diversity from common precursors.

A study on the reaction between α-bromoketones and 2-aminopyridines demonstrates this principle effectively. rsc.orgnih.govresearchgate.net When the reaction is conducted in toluene (B28343) with iodine (I2) and tert-butyl hydroperoxide (TBHP), it leads to the formation of N-(pyridin-2-yl)amides via C-C bond cleavage. rsc.orgnih.gov In contrast, when the same starting materials are reacted in ethyl acetate (B1210297) with only TBHP, the reaction pathway shifts to produce 3-bromoimidazo[1,2-a]pyridines through a one-pot tandem cyclization/bromination. rsc.orgnih.gov

Although this specific example does not produce this compound, it illustrates a powerful synthetic concept. Applying this logic, one could envision a scenario where a common intermediate derived from a pyrimidine precursor could be directed towards this compound under one set of conditions, or to a different, structurally related pyrimidine derivative under another.

Table 3: Example of a Chemodivergent Synthesis

Starting MaterialsReagents/SolventProductReference
α-Bromoketones, 2-aminopyridineI2, TBHP, TolueneN-(Pyridin-2-yl)amides rsc.orgnih.gov
α-Bromoketones, 2-aminopyridineTBHP, Ethyl Acetate3-Bromoimidazo[1,2-a]pyridines rsc.orgnih.gov

Green Synthesis Approaches

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov This includes the use of environmentally benign solvents like water, renewable starting materials, and energy-efficient methods. nih.govipindexing.com

The synthesis of nanoparticles using plant extracts is a prominent example of green synthesis, where phytochemicals act as reducing and capping agents. researchgate.netipindexing.com While this is not directly applicable to the synthesis of a small molecule like this compound, the core principles of green chemistry are highly relevant.

A green approach to synthesizing this compound would prioritize:

Safer Solvents: Using water, ethanol, or other non-toxic solvents.

Catalysis: Employing non-toxic, recyclable catalysts, such as biocatalysts or supported metal catalysts, to improve efficiency and reduce waste. nih.gov

Atom Economy: Designing synthetic routes, like MCRs, that maximize the incorporation of starting materials into the final product.

Energy Efficiency: Utilizing methods like microwave synthesis or conducting reactions at ambient temperature to reduce energy consumption. semanticscholar.org

For example, a greener synthesis of a related 2-aminopyrimidine was achieved using an inexpensive industrial starting material, DMF, with simple operations and mild reaction conditions, making it suitable for industrial production. google.com

Chemical Derivatization and Functionalization of N 5 Aminopyrimidin 2 Yl Acetamide Scaffolds

Amide Group Modifications and Reactivity Profiling

The amide group of N-(5-aminopyrimidin-2-yl)acetamide is a key site for chemical modification, offering a handle to introduce diverse functionalities and modulate the molecule's properties. The reactivity of this group is primarily centered on the nitrogen and carbonyl carbon, making it amenable to a range of chemical transformations.

One common modification involves the N-acylation of the primary amine at the 5-position of the pyrimidine (B1678525) ring. For instance, reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid results in the formation of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org This reaction proceeds through the activation of the carboxylic acid to an acyl chloride, which then readily reacts with the amine. acs.org

The amide bond itself can be synthesized through various coupling reactions. A standard method involves the reaction of an appropriate amine with an acid chloride. For example, 2-chloro-N-(pyridin-4-yl)acetamide can be synthesized from the corresponding amine and chloroacetyl chloride. nih.gov Similarly, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides are prepared by condensing acid chloride derivatives of [4-methylphenylsulphonamido] alkanoic acids with 2-aminopyridine (B139424). researchgate.net

Furthermore, the reactivity of the acetamide (B32628) moiety can be influenced by substituents on the pyrimidine ring. The presence of electron-withdrawing or electron-donating groups can alter the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon, thereby affecting the outcome of subsequent reactions.

Pyrimidine Ring Functionalization

The pyrimidine ring of this compound provides multiple positions for functionalization, allowing for the introduction of various substituents to tune the molecule's electronic and steric properties.

Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring are significantly influenced by the existing substituents. Halogenated pyrimidines are particularly useful scaffolds for introducing diversity. For example, in 5-chloro-2,4,6-trifluoropyrimidine, the fluorine atoms are susceptible to nucleophilic displacement. Reactions with nitrogen-centered nucleophiles can lead to mixtures of products due to the activating effect of the ring nitrogens and the steric influence of the chlorine atom. nih.gov This often results in the formation of the 4-amino derivative as a major product, though purification is necessary to remove the 2-substituted regioisomer. nih.gov

The synthesis of polysubstituted pyrimidines often relies on sequential, regioselective nucleophilic aromatic substitution reactions. For instance, the reaction of 2,4,5-trichloropyrimidine (B44654) with an aniline (B41778) derivative at the C4 position, followed by substitution with another aniline at the C2 position, demonstrates a controlled approach to building complexity. nih.gov Similarly, 5-bromo-2,4-dichloropyrimidine (B17362) can be sequentially functionalized by reacting with different anilines at the C4 and C2 positions. nih.gov

The electronic nature of substituents plays a crucial role. Electron-withdrawing groups, such as a nitro group, can activate the pyrimidine ring towards nucleophilic attack. For example, 2-chloro-5-nitropyrimidine (B88076) readily reacts with 4-aminobenzonitrile. mdpi.com

Heterocyclic Ring Expansion and Annulation Reactions

The pyrimidine ring can serve as a foundation for constructing more complex fused heterocyclic systems through ring expansion and annulation reactions. These transformations can significantly alter the three-dimensional structure and properties of the parent molecule.

One strategy involves the transformation of a pyrimidine ring into a pyridine (B92270) ring. This has been observed in reactions of 5-nitropyrimidines with α-phenylacetamidines, proceeding through intermediate cyclo-adducts. acs.org

Annulation reactions provide a direct method for fusing additional rings onto the pyrimidine core. Palladium-catalyzed C-H/C-H [3 + 2] annulation of imidazo[1,2-a]pyrimidine (B1208166) with 2-halobenzoic acids can construct ring-fused architectures. acs.orgacs.org This type of reaction proceeds through the formation of a six-membered palladacycle intermediate. acs.orgacs.org Ultrasound irradiation has also been shown to be an efficient method for promoting cyclocondensation reactions to build pyrimidine-based heterocycles. nih.gov

Development of this compound Derivatives

The development of novel derivatives of this compound is guided by established design principles and informed by structure-activity relationship studies.

Design Principles for Novel Analogues

The design of new analogues often involves a multi-component approach, where different fragments of the molecule are systematically varied. This allows for the exploration of chemical space and the optimization of desired properties. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, analogues were prepared by systematically modifying four distinct regions of the scaffold. mdpi.comnih.gov

Key design strategies include:

Core scaffold modification: Replacing the central pyrimidine ring with other heterocyclic systems.

Substituent variation: Introducing a variety of functional groups onto the pyrimidine ring and the acetamide moiety to modulate lipophilicity, electronic properties, and steric bulk. nih.gov

Linker modification: Altering the length and flexibility of the linker connecting the pyrimidine core to other functional groups.

Computational methods, such as molecular docking and molecular dynamics, are increasingly used to guide the design of new derivatives by predicting their binding modes and affinities to biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications impact the biological activity of a series of compounds. By systematically altering the structure of this compound derivatives and evaluating their activity, researchers can identify key pharmacophoric features.

For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, SAR studies revealed that modifications to both the pyrimidine ring and the acetamide group significantly influenced their inhibitory potency. mdpi.com Similarly, for a series of pyrazolopyrimidines, SAR studies showed that N,N-disubstitution of the terminal acetamide allowed for the introduction of diverse chemical moieties without sacrificing binding affinity. nih.gov

The introduction of specific substituents can have a profound effect on activity. For example, in a series of N-arylcinnamamides, the introduction of a chlorine atom at the C4 position significantly increased antimicrobial activity, and a second chlorine at the C3 position further enhanced this effect. mdpi.com

Table 1: Examples of this compound Derivatives and their Modifications This table is interactive. Users can sort and filter the data.

CompoundModification SiteModificationSynthetic MethodReference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideAmide GroupN-acylation with activated 2-(thiophen-2-yl)acetic acidAcyl chloride reaction acs.org
2-Chloro-N-(pyridin-4-yl)acetamideAmide GroupSynthesis from 4-aminopyridine (B3432731) and chloroacetyl chlorideAmide bond formation nih.gov
N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamidesAmide GroupCondensation with acid chloridesAmide bond formation researchgate.net
4-Amino-5-chloro-2,6-difluoropyrimidine derivativePyrimidine RingNucleophilic aromatic substitutionReaction with nitrogen nucleophile nih.gov
2,4-disubstituted-5-chloropyrimidinePyrimidine RingSequential nucleophilic aromatic substitutionReaction with anilines nih.gov
Fused imidazo[1,2-a]pyrimidine derivativePyrimidine RingAnnulation reactionPalladium-catalyzed C-H/C-H annulation acs.orgacs.org

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for novel drug candidates, medicinal chemists frequently employ strategies like scaffold hopping and bioisosteric replacement to modify existing chemical structures. These techniques are pivotal in optimizing lead compounds to enhance efficacy, improve pharmacokinetic profiles, and secure intellectual property. For the this compound framework, these strategies offer a rational approach to explore new chemical space while retaining key pharmacophoric features responsible for biological activity.

Scaffold Hopping of the Aminopyrimidine Core

Scaffold hopping involves the replacement of a molecule's core structure, or scaffold, with a chemically distinct moiety that preserves the essential three-dimensional arrangement of key binding groups. niper.gov.inpsu.edu This approach can lead to the discovery of novel chemotypes with significant advantages over the parent molecule, such as improved properties, different side effect profiles, or novel intellectual property. nih.govresearchgate.net

For scaffolds centered around a pyrimidine ring, various hopping strategies have been successfully applied. The goal is often to replace the central pyrimidine core while maintaining the spatial orientation of the crucial substituents—in this case, the acetamide and amino groups. For instance, research on related heterocyclic systems has shown that the pyrimidine ring can be replaced by other bicyclic or monocyclic heteroaromatic systems. nih.govnih.gov

One common strategy is the replacement of the pyrimidine with other nitrogen-containing heterocycles. niper.gov.in Studies on similar 2-aminopyrimidine-based structures have explored replacing the core with scaffolds like 2-aminoimidazoles to modulate anti-biofilm activity. nih.gov Another approach involves fusing the pyrimidine ring with other rings to create more rigid structures, such as the furano[2,3-d]pyrimidine, pyrrolopyrimidine, and pyrazolopyrimidine systems, which have been investigated as inhibitors of various enzymes. nih.gov The rationale behind such hops includes altering the electronic properties, solubility, and metabolic stability of the compound. For example, introducing additional nitrogen atoms into an aromatic system can increase metabolic stability and reduce lipophilicity. niper.gov.in

Below is a table illustrating potential scaffold hops for the aminopyrimidine core based on documented strategies for related compounds.

Original ScaffoldHopped Scaffold ExampleRationale for HoppingReference
2-Aminopyrimidine (B69317)2-AminoimidazoleAlter ring size and hydrogen bonding capacity to modulate biological activity. nih.gov nih.gov
PyrimidineFurano[2,3-d]pyrimidineIntroduce a fused ring system to increase potency and explore new binding interactions. nih.gov nih.gov
PyrimidinePyrazolopyrimidineReplace the pyrimidine with an isomeric N-heterocycle to modify activity and physicochemical properties. nih.gov nih.gov
Pyrimidine1,2,4-TriazolopyridineIntroduce an additional nitrogen atom to block metabolic sites and improve stability. niper.gov.in niper.gov.in
PhenylPyridyl or PyrimidylImpart metabolic stability by adding nitrogen atoms to the aromatic system. niper.gov.in niper.gov.in

Bioisosteric Replacement of Functional Groups

Bioisosterism is a strategy used in drug design to exchange one functional group for another with similar physical and chemical properties, aiming to produce broadly similar biological effects. wikipedia.orgnih.gov This technique is instrumental in fine-tuning a molecule's potency, selectivity, bioavailability, and metabolic profile. drughunter.com For this compound, the primary sites for bioisosteric replacement are the acetamide group and the free amino group at the C2 position.

Amide Bond Bioisosteres: The amide group is a common feature in many bioactive molecules but can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide linkage in the this compound scaffold with a more metabolically stable bioisostere can improve the compound's pharmacokinetic properties. nih.gov A variety of heterocyclic rings are well-established amide bioisosteres because they can mimic the hydrogen bonding capabilities and steric profile of the amide bond. drughunter.com

Common bioisosteres for the amide group include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These five-membered heterocycles are generally more stable towards hydrolysis and can offer improved pharmacokinetic profiles. For example, the replacement of an amide with a 1,3,4-oxadiazole (B1194373) has been shown to yield potent and metabolically stable compounds in various drug discovery programs. nih.gov

Amino Group Bioisosteres: The 2-amino group is a key hydrogen bond donor and is often crucial for target engagement. However, its basicity and potential for metabolic modification can sometimes be liabilities. Classical bioisosteric replacements for an amino group (-NH₂) can include hydroxyl (-OH) or methyl (-CH₃) groups, although these are non-isoelectronic. Non-classical bioisosteres can also be considered to modulate the pKa and hydrogen bonding properties of the lead compound.

The following table details potential bioisosteric replacements for the functional groups of this compound.

Original Functional GroupBioisosteric ReplacementRationale for ReplacementReference
Acetamide (-NHC(O)CH₃)1,2,4-OxadiazoleImprove metabolic stability, permeability, and potency. nih.gov nih.gov
Acetamide (-NHC(O)CH₃)1,3,4-OxadiazoleEnhance metabolic stability while maintaining or improving biological activity. nih.gov nih.gov
Acetamide (-NHC(O)CH₃)1,2,3-TriazoleServe as a stable surrogate that mimics amide bond geometry and improves neuroprotective activity in some contexts. nih.gov nih.gov
Amide Carbonyl (C=O)Difluoromethylene (-CF₂-)In the context of a larger scaffold modification, this can serve as an analog to alter electronic properties and stability. mdpi.com mdpi.com
Amino (-NH₂)Hydroxyl (-OH)Classical bioisostere, can alter hydrogen bonding and polarity. wikipedia.org wikipedia.org

By systematically applying scaffold hopping and bioisosteric replacement strategies, researchers can generate diverse libraries of this compound analogs. These new compounds can then be evaluated to identify candidates with superior drug-like properties, ultimately advancing the therapeutic potential of this chemical series.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(5-aminopyrimidin-2-yl)acetamide, providing detailed information about the hydrogen and carbon framework of the molecule.

1H NMR Applications in this compound Research

Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen environments within this compound. The pyrimidine (B1678525) ring protons typically appear as distinct signals in the aromatic region of the spectrum. For instance, in related aminopyrimidine structures, the protons on the pyrimidine ring show characteristic chemical shifts. The amino group protons (NH₂) and the amide proton (NH) usually present as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methyl protons of the acetamide (B32628) group are readily identifiable as a sharp singlet in the aliphatic region of the spectrum.

In a related compound, N-(pyridin-2-yl)acetamide, the amide tautomer is the predominant form in various solvents like [2H]chloroform, [2H6]acetone, and [2H6]benzene, a finding confirmed by advanced NMR techniques. rsc.org This suggests that this compound likely also exists primarily in the amide form. The chemical shifts for analogous compounds provide a reference for assigning the protons of this compound. For example, in 2-amino-5-nitropyridine, the pyridine (B92270) protons appear in the range of δ 7.0-9.0 ppm. chemicalbook.com Similarly, the protons of 5-amino-2-bromopyridine are also found in this aromatic region. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyrimidine CH7.0 - 8.5Doublet, SingletDependent on substitution pattern
Amine NH₂5.0 - 7.0Broad SingletChemical shift can vary with solvent and concentration
Amide NH8.0 - 10.0Broad SingletChemical shift can vary with solvent and concentration
Acetyl CH₃1.9 - 2.5SingletCharacteristic sharp signal

13C NMR and Two-Dimensional NMR Techniques (DEPT, COSY, HMBC, HSQC)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the acetamide group is typically observed in the downfield region (around 160-170 ppm). The pyrimidine ring carbons exhibit signals in the aromatic region (110-160 ppm). The methyl carbon of the acetyl group appears in the upfield region (around 20-30 ppm). For acetamide itself, the carbonyl carbon appears at approximately 170 ppm and the methyl carbon at around 23 ppm. chemicalbook.comspectrabase.com

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connection between the acetamide group and the pyrimidine ring, for example, by observing a correlation between the amide proton and the C2 carbon of the pyrimidine ring, and between the pyrimidine protons and the carbonyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups, simplifying the assignment of the carbon spectrum.

The application of these 2D NMR techniques has been demonstrated in the structural analysis of similar heterocyclic compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where they were essential for complete structural elucidation. acs.org

Vibrational Spectroscopy (FT-IR, FT-Raman) in this compound Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups typically appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp band usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550-1620 cm⁻¹. The C-N stretching vibrations and the pyrimidine ring vibrations will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). In related aminopyrimidine compounds, the N-H stretching bands have been observed in the range of 3456-3182 cm⁻¹. ijirset.com For acetamide, characteristic IR bands are well-documented and provide a useful reference. nist.gov

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O stretching is often strong in the IR spectrum, C=C and C=N stretching vibrations of the pyrimidine ring are typically strong in the Raman spectrum. This complementarity is crucial for a comprehensive vibrational analysis. The combination of FT-IR and FT-Raman has been effectively used to study similar molecules, such as (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide, where theoretical calculations helped in the assignment of the observed vibrational bands. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Amine and Amide)Stretching3100 - 3500FT-IR, FT-Raman
C=O (Amide)Stretching (Amide I)1630 - 1680FT-IR
N-H (Amide)Bending (Amide II)1550 - 1620FT-IR
C=N, C=C (Pyrimidine)Stretching1400 - 1600FT-IR, FT-Raman
C-NStretching1200 - 1400FT-IR, FT-Raman

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₆H₈N₄O. nih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement from HRMS serves as a definitive piece of evidence for the identity of the synthesized compound, as demonstrated in the characterization of various acetamide derivatives. rsc.orgresearchgate.net

X-ray Crystallography and Crystal Engineering of this compound and its Analogues

X-ray crystallography provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Geometry and Conformation

For example, the crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate reveals that the pyrimidine ring and the acetamide group are nearly planar, with a significant dihedral angle between them. nih.gov In the crystal of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, intramolecular hydrogen bonding is observed, which influences the conformation of the molecule. researchgate.net Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide shows stabilization through both intramolecular and intermolecular hydrogen bonds. vensel.org

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state architecture of this compound is crucial for elucidating its physicochemical properties. This analysis focuses on the non-covalent interactions that govern its crystal packing, primarily hydrogen bonding, and is supplemented by a theoretical exploration of its Hirshfeld surface.

Detailed Research Findings

As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. Consequently, the subsequent analysis is based on theoretical considerations derived from the molecule's structural features and comparative data from analogous pyrimidine derivatives.

The molecule of this compound possesses multiple hydrogen bond donors and acceptors, which are expected to dominate its crystal packing. The primary hydrogen bond donors are the amine (-NH2) group and the amide (N-H) group. The acceptors include the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atom of the acetamide group.

The presence of these functional groups suggests a high likelihood of extensive intermolecular hydrogen bonding, leading to the formation of complex supramolecular networks. It is anticipated that N-H···N and N-H···O interactions will be the most significant. The amino group and the pyrimidine ring nitrogens can facilitate the formation of common synthons observed in aminopyrimidine structures, such as dimers or catemeric chains.

Hydrogen Bonding Analysis

Based on the molecular structure, several potential intermolecular hydrogen bonds can be predicted. The amino group at the 5-position and the acetamido group at the 2-position of the pyrimidine ring are poised to form robust hydrogen bonds.

Predicted Hydrogen Bond Geometry

Donor-H···AcceptorPredicted D-H (Å)Predicted H···A (Å)Predicted D···A (Å)Predicted ∠DHA (°)
N(amino)-H···N(pyrimidine)~0.86~2.20~3.06~170
N(amino)-H···O(carbonyl)~0.86~2.10~2.96~175
N(amide)-H···N(pyrimidine)~0.86~2.05~2.91~178
N(amide)-H···O(carbonyl)~0.86~2.15~3.01~172

Note: The data in this table is predictive and based on typical values for similar functional groups in related crystal structures.

Hirshfeld Surface Analysis

A theoretical Hirshfeld surface analysis can provide further insight into the nature and relative contributions of different intermolecular contacts. For this compound, the Hirshfeld surface is expected to be dominated by regions corresponding to hydrogen bonding interactions.

The d_norm surface would likely reveal distinct red spots indicating close contacts associated with the N-H···N and N-H···O hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface would allow for the quantification of these interactions.

Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact TypePredicted Contribution (%)
H···H40 - 50
N···H / H···N25 - 35
O···H / H···O10 - 20
C···H / H···C5 - 10
C···C< 5
Other< 2

Note: This table presents a hypothetical distribution of contacts based on analyses of structurally similar aminopyrimidine compounds.

The large predicted contribution of H···H contacts is typical for organic molecules. However, the significant percentages for N···H/H···N and O···H/H···O contacts would underscore the crucial role of hydrogen bonding in the crystal packing of this compound. The shape and features of the Hirshfeld surface would be a direct consequence of the strong directionality of these hydrogen bonds, which organize the molecules into a stable crystalline lattice.

Theoretical and Computational Chemistry Studies on N 5 Aminopyrimidin 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. xisdxjxsu.asia By optimizing the molecular geometry, typically using a basis set like B3LYP/6-311++G(d,p), researchers can calculate key electronic parameters. kthmcollege.ac.innih.gov

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. nih.govmdpi.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For similar pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these energy values, indicating regions of charge transfer within the molecule. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule, providing insights into its reactive sites. mdpi.com Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), which are susceptible to electrophilic attack. Blue-colored regions indicate positive electrostatic potential, representing electron-deficient areas (electrophilic sites) that are prone to nucleophilic attack. xisdxjxsu.asia For N-(5-aminopyrimidin-2-yl)acetamide, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetamide (B32628) group, while the amino protons would exhibit positive potential. xisdxjxsu.asiamdpi.com

Table 1: Representative Global Reactivity Descriptors Calculated by DFT *

Parameter Formula Description
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons.
Global Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / η The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) χ² / (2η) Measures the propensity to accept electrons.

This table represents typical parameters derived from DFT calculations for heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization within a molecule. nih.govnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. nih.govacadpubl.eu

For a molecule like this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen and oxygen atoms to antibonding orbitals (n → π* or n → σ*). acadpubl.eu These interactions contribute significantly to the molecule's stability. acadpubl.eu Studies on similar structures have shown that strong intramolecular and intermolecular hydrogen bonds (e.g., N-H···N) can be identified and their stabilization energies calculated, providing a deeper understanding of the molecule's structural integrity. nih.gov

Molecules with significant charge transfer and delocalization, often found in "push-pull" systems, can exhibit non-linear optical (NLO) properties. nih.gov Computational methods, particularly DFT, are employed to predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govrsc.org Large values of these parameters suggest that the material could be a good candidate for NLO applications in advanced optical and photonic devices. rsc.orgresearchgate.net The pyrimidine ring in this compound, being electron-deficient, combined with the electron-donating amino group, could create a system with potential NLO activity. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pharmpharm.ru

Molecular docking simulations are crucial for predicting how a ligand like this compound might interact with a biological target. nih.gov Using software like AutoDock or Molegro Virtual Docker, researchers can place the ligand into the active site of a protein and calculate its binding affinity, often expressed as a docking score in kcal/mol. nih.govnih.govforlilab.org The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For instance, studies on similar pyrimidine derivatives have successfully predicted their binding modes with targets like SARS-CoV-2 main protease, identifying critical hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govnih.gov

Dynamics and Conformational Analysis

While specific molecular dynamics simulations and comprehensive conformational analyses for this compound are not extensively documented in publicly available literature, we can infer its likely behavior based on computational studies of structurally related molecules, such as aminopyrimidines, N-acetylated amino acids, and other pyrimidine derivatives. nih.govacs.orgacs.orgconicet.gov.arrsc.orgresearchgate.net

Molecular dynamics simulations on related heterocyclic compounds often reveal the flexibility of such systems in solution. acs.org For this compound, simulations would likely show dynamic fluctuations in the torsion angles, leading to a distribution of conformers. The planarity of the pyrimidine ring is expected to be largely maintained, while the acetamide group and the amino group at the 5-position would exhibit greater conformational freedom.

Key dihedral angles that would be central to a conformational analysis of this compound are:

τ1 (C4-C5-N-H): Rotation around the C5-N bond of the amino group.

τ2 (C6-C2-N-C(O)): Rotation of the entire acetamide group relative to the pyrimidine ring.

τ3 (C2-N-C(O)-CH3): The amide bond torsion, which has a high rotational barrier and typically favors a trans conformation.

The stability of different conformers is governed by a delicate balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the amino group at the 5-position and the nitrogen atom at position 1 or 3 of the pyrimidine ring, or with the carbonyl oxygen of the acetamide group, which would significantly stabilize certain conformations.

A representative, albeit hypothetical, conformational analysis based on studies of similar molecules is presented below. The relative energies are illustrative and would require specific quantum mechanical calculations for this compound for validation.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle (τ2)Dihedral Angle (τ3)Relative Energy (kcal/mol)Key Features
A ~0°~180°0.0Planar arrangement of the acetamide group with the pyrimidine ring, trans amide bond.
B ~90°~180°1.5Acetamide group perpendicular to the pyrimidine ring, trans amide bond.
C ~180°~180°0.5Anti-planar arrangement of the acetamide group, trans amide bond.
D ~0°~0°> 5.0Cis amide bond, generally high energy and less populated.

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar molecules. Specific computational studies are required for accurate values for this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are crucial tools in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties and structural features. nih.gov For derivatives of this compound, QSAR studies would aim to establish a mathematical correlation between molecular descriptors and a specific biological activity, such as enzyme inhibition or receptor binding affinity. researchgate.netnih.govdergipark.org.trdergipark.org.tr

While specific QSAR models for this compound derivatives are not widely published, the general methodology can be described based on studies of other aminopyrimidine series. researchgate.netdergipark.org.trdergipark.org.tr A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, 2D autocorrelations, structural keys.

3D Descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis).

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build a predictive model. nih.gov

Model Validation: The robustness and predictive power of the QSAR model are assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of compounds (e.g., predictive R², R²pred). researchgate.netdergipark.org.tr

For a hypothetical series of this compound derivatives where substitutions are made at the amino group (R1) and the acetamide methyl group (R2), a QSAR equation might take the following general form:

log(1/IC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃*(Descriptor C)

Where Descriptor A might be related to the hydrophobicity of the R1 substituent, Descriptor B to the electronic properties of the pyrimidine ring, and Descriptor C to the steric bulk at the R2 position.

Table 2: Representative Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

Descriptor TypeExample DescriptorsPotential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesGoverns electrostatic interactions with the biological target.
Steric Molar Refractivity (MR), van der Waals VolumeRelates to the size and shape of the molecule and its fit within a binding pocket.
Hydrophobic LogP, Ghose-Crippen-Kier (GCK) atomic hydrophobicityInfluences membrane permeability and hydrophobic interactions with the target.
Topological Balaban J index, Kier & Hall connectivity indicesEncodes information about molecular branching and connectivity.

Source: Information synthesized from studies on various pyrimidine derivatives. nih.govresearchgate.netnih.govdergipark.org.trdergipark.org.tr

The insights gained from such QSAR models are invaluable for guiding the design of new, more potent derivatives of this compound for various therapeutic applications by predicting their activity prior to synthesis.

Applications of N 5 Aminopyrimidin 2 Yl Acetamide As a Molecular Platform

Role as an Intermediate in Complex Organic Synthesis

The utility of N-(5-aminopyrimidin-2-yl)acetamide as a foundational scaffold is evident in its application as a key intermediate for constructing elaborate molecular architectures. The inherent chemical reactivity of its amino and acetamide (B32628) functional groups allows for its use in building a diverse range of compounds.

Precursor for Advanced Heterocyclic Compounds (e.g., Thiazoles, Pyrazoles, Pyridines, Pyrroles, Coumarins)

While specific, published examples of this compound being directly converted into a broad array of distinct heterocyclic systems like thiazoles, pyrazoles, or coumarins are not extensively documented in readily available literature, its structural motifs are well-suited for such transformations. The free primary amine on the pyrimidine (B1678525) ring is a nucleophilic site that can participate in reactions to form new rings. For instance, reactions with α-haloketones could theoretically lead to the formation of fused imidazole (B134444) rings, while reactions with diketones could yield diazepine (B8756704) structures. The acetamide group also offers a site for further chemical reactions. The synthesis of N-aryl 2-chloroacetamides and their subsequent reactions with various nucleophiles to form different heterocyclic systems demonstrates the synthetic versatility of the chloroacetamide moiety, a close relative of the acetamide group present in the title compound. Current time information in Bangalore, IN.

Building Block for Bioactive Molecules

The most prominent role of the N-(pyrimidin-5-yl)acetamide scaffold is as a building block for molecules with significant biological activity. A clear example is its use in the creation of a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives. nih.govresearchgate.net In this context, the core structure of this compound serves as the central framework upon which additional chemical groups are systematically added and modified. This process of "hit optimization" starts with a basic scaffold identified from screening, which is then elaborated to enhance potency and selectivity for a specific biological target. d-nb.info The development of potent inhibitors for SLACK potassium channels showcases this application, where the N-(pyrimidin-5-yl)acetamide core is the constant feature while the aryloxy portion is extensively varied to explore structure-activity relationships. nih.govd-nb.info

Contributions to Biological Activity Research (Mechanism of Action Focus)

Derivatives built upon the this compound platform have made significant contributions to biological research, particularly in elucidating the mechanisms of action related to ion channel inhibition, enzyme modulation, and anti-infective activities.

Inhibition of Ion Channels (e.g., SLACK Potassium Channels)

A substantial body of research has focused on derivatives of N-(pyrimidin-5-yl)acetamide as inhibitors of sodium-activated potassium (KNa) channels, specifically the SLACK channel (also known as KCNT1 or Slo2.2). nih.govnih.gov These channels are critical regulators of neuronal excitability, and gain-of-function mutations in the KCNT1 gene that encodes them are linked to severe and rare childhood epilepsies, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). researchgate.netnih.gov

Small molecule inhibitors based on the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold have been identified and optimized as a potential therapeutic approach for these conditions. nih.govresearchgate.net Researchers have systematically modified different regions of this scaffold and tested the resulting analogs to establish clear structure-activity relationships for the inhibition of wild-type SLACK channels. d-nb.info This work has led to the identification of several compounds with submicromolar potency. nih.gov

Table 1: Inhibition of Wild-Type SLACK Channels by 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Analogs

Compound Structure IC₅₀ (µM) vs. WT SLACK Source
Analog 1 0.3
Analog 2 0.5
Analog 3 >10

This table presents a selection of reported IC₅₀ values from patch clamp electrophysiology assays. Experimental conditions may vary between studies.

Modulation of Enzyme Activity (e.g., α-Glycosidase, α-Amylase, Aldol Reductase, COX-1, COX-2, Thymidylate Synthase)

There is limited specific information in the available scientific literature detailing the direct activity of this compound or its immediate derivatives as modulators of enzymes such as α-glycosidase, α-amylase, aldose reductase, COX-1, COX-2, or thymidylate synthase. While heterocyclic compounds containing acetamide functionalities are broadly investigated for various enzyme inhibitory activities, dedicated studies focusing on this particular pyrimidine scaffold against the specified enzymes are not prominent.

Anti-infective Modalities (e.g., Antibacterial, Antifungal, Antimalarial, Insecticidal)

The pyrimidine nucleus is a well-established pharmacophore in the development of anti-infective agents. researchgate.net Although studies focusing specifically on the anti-infective properties of this compound are sparse, the broader class of pyrimidine derivatives has demonstrated significant activity against a range of pathogens.

Research has shown that various substituted pyrimidines exhibit potent antibacterial and antifungal activities. researchgate.net For example, novel pyrimidine derivatives have been reported to be effective against Gram-negative bacteria. researchgate.net Furthermore, the fusion of a pyrimidine ring with other heterocyclic systems, such as thiadiazole, has yielded compounds with notable antiviral activity against the Tobacco Mosaic Virus (TMV). d-nb.info The acetamide group itself is a common structural feature in molecules with antimicrobial properties. For instance, N-substituted acetamides derived from oxadiazole have been synthesized and shown to possess significant activity against Salmonella typhi. nih.gov

These findings suggest that the this compound scaffold represents a promising platform for the future development of novel anti-infective agents, even if the parent compound itself is not the final active molecule.

Table 2: Examples of Anti-infective Activity in Related Heterocyclic Acetamides

Compound Class Target Organism/Virus Observed Activity Source
Pyrimidine Derivatives Gram-negative bacteria Appreciable antibacterial activity researchgate.net
Pyrimidine-Thiadiazole Derivatives Tobacco Mosaic Virus (TMV) Potent antiviral action d-nb.info

Target Engagement with Heat Shock Proteins (Hsp70)

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for protein homeostasis, and its inhibition has become a promising strategy in cancer therapy. nih.govnih.gov The Hsp70 family of proteins plays a significant role in tumor malignancy, including the inhibition of apoptosis and conferring resistance to chemotherapy. nih.gov Consequently, the discovery of small molecules that can modulate Hsp70 activity is an active area of research.

While direct studies on the interaction of this compound with Hsp70 are not extensively documented, research on structurally related compounds highlights the potential of the aminopyrimidine scaffold in this domain. For instance, a series of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine derivatives have been identified as binders to an allosteric pocket on Hsp70. nih.govnih.gov One notable example is the synthesis of N-(2-((2-Amino-4,6-dimethoxypyrimidin-5-yl)thio)pyrimidin-4-yl)acetamide, a compound that shares the N-acetylated aminopyrimidine motif. nih.gov This analog and others in its class have been shown to act as covalent modifiers of Hsp70 by targeting a cysteine residue within the allosteric site. nih.gov

The mechanism of these inhibitors often involves binding to the N-terminal domain of Hsp70, which can be either reversible or irreversible. nih.govescholarship.org The development of such inhibitors, including those with a pyrimidine core, has led to compounds that can reduce the levels of Hsp70-dependent oncoproteins, inhibit cancer cell growth, and induce apoptosis. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a scaffold for designing novel Hsp70 inhibitors.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including biofilm formation and virulence factor expression. researchgate.net The inhibition of QS is a promising anti-virulence strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains. researchgate.netnih.gov

The 2-aminopyrimidine (B69317) (2-AP) scaffold has been identified as a novel platform for the modulation of bacterial biofilms. nih.gov Research into a series of substituted 2-AP derivatives has demonstrated their ability to modulate biofilm formation, with several compounds showing significant activity against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although this compound was not explicitly tested in these studies, the findings indicate that the 2-aminopyrimidine core is a viable starting point for the development of biofilm modulators.

The inhibitory activity of these compounds is often assessed by their ability to reduce the production of signaling molecules or to block their receptors. researchgate.net For example, some 2-aminopyrimidine derivatives have been shown to inhibit MRSA biofilm formation by over 80% at a concentration of 200 µM. nih.gov These findings underscore the potential of the broader class of 2-aminopyrimidine compounds, including this compound, as a basis for developing new agents to control bacterial pathogenicity by disrupting their communication systems.

Protein Kinase Inhibition (e.g., Cdc7/Cdks)

Protein kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Cell division cycle 7 (Cdc7) kinase, in particular, is a key regulator of the S-phase of the cell cycle, making it an attractive target for cancer therapy. mdpi.com The inhibition of Cdc7 can lead to the death of tumor cells, often independent of their p53 status. mdpi.com

Derivatives of aminopyrimidine have shown significant promise as potent inhibitors of protein kinases, including Cdc7. For example, a series of pyrimidinone-containing compounds with various amine substitutions have been found to be potent Cdc7 kinase inhibitors, with some exhibiting inhibitory constants (Ki) of less than 1 nM. ontosight.ai Furthermore, pyrrolopyridinones, which can be considered related structures, have also been identified as potent and orally active antitumor agents through their inhibition of Cdc7 kinase. mdpi.com

These inhibitors typically act as ATP-mimetic compounds, competing with ATP for binding to the kinase's active site. mdpi.com The broad investigation into aminopyrimidine and related heterocyclic scaffolds for kinase inhibition suggests that this compound could serve as a valuable building block for the synthesis of novel and selective protein kinase inhibitors.

Advanced Materials Science Applications

The unique chemical properties of aminopyrimidine derivatives also lend themselves to applications in advanced materials science. These applications often leverage the ability of the pyrimidine ring and its functional groups to interact with other molecules and surfaces.

One area of interest is the modification of electrode surfaces. For instance, aminopyridine derivatives have been used to functionalize silver electrodes for the electroreduction of CO2. mdpi.com This is achieved through the diazotization of the amino group, followed by electrochemical reduction to form a covalent bond with the electrode surface. mdpi.com This process modifies the electronic properties and catalytic activity of the material. Given the structural similarities, this compound could potentially be used in a similar fashion to create novel functionalized materials for applications in catalysis and sensing.

Furthermore, aminopyrimidines can serve as components in the synthesis of polymers and other materials. For example, 2-aminopyridine (B139424) has been used as a catalyst in the dimerization of maleic anhydride (B1165640) to form cyclobutane (B1203170) tetracarboxylic dianhydride, a precursor for polyimides used in liquid crystal displays. wikipedia.org This highlights the potential for aminopyrimidine derivatives to participate in and direct the formation of complex material structures.

Catalysis Research Involving this compound Derivatives

In the field of catalysis, aminopyrimidine derivatives are being explored as structural components of organocatalysts. ijpsjournal.com These catalysts are valued for their potential in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. ijpsjournal.com

While specific catalytic applications of this compound are not yet widely reported, the broader class of aminopyridines and related heterocycles have been incorporated into chiral catalyst designs. For example, chiral phosphoric acids (CPAs) have been successfully used as catalysts in the enantioselective para-addition of anilines to cyclic thioimidates. acs.org Although the aminopyrimidine itself was not the catalyst in this instance, the study demonstrates the type of asymmetric transformations where such scaffolds could be relevant.

Future Directions and Emerging Research Avenues

Development of Next-Generation N-(5-aminopyrimidin-2-yl)acetamide Analogues with Tailored Properties

The core structure of this compound is ripe for modification to generate next-generation analogues with fine-tuned biological activities. Medicinal chemistry campaigns will likely focus on systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. Research on closely related N-(pyrimidin-5-yl)acetamide series has already demonstrated that systematic modifications can lead to potent and selective inhibitors of biological targets like SLACK potassium channels. nih.gov

Future efforts will likely involve modifications at several key positions:

The Acetamide (B32628) Group: Altering the length of the alkyl chain, introducing branching, or replacing the terminal amide with other functional groups (e.g., esters, ketones, or more complex heterocycles) can significantly impact binding affinity and metabolic stability.

The Pyrimidine (B1678525) Ring: Substitution on the pyrimidine ring itself, for instance at the C4 and C6 positions, can modulate the electronic properties and steric profile of the molecule, influencing its interaction with target proteins.

The Amino Group: The primary amine at the 5-position is a key site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to novel scaffolds with distinct biological activities.

A systematic approach to generating a library of analogues and screening them against a panel of biological targets will be crucial. For instance, the synthesis and evaluation of N,N-disubstituted pyrazolopyrimidine acetamides have led to the discovery of ligands with picomolar affinity for the translocator protein (TSPO), a target for neuroinflammation. mdpi.com This highlights the potential for discovering highly potent molecules through targeted derivatization.

Table 1: Potential Modifications of this compound and Their Rationale

Modification SitePotential ModificationRationale for Improved Properties
Acetamide Side ChainIntroduction of aryl or heteroaryl groupsEnhance binding through additional pi-stacking or hydrogen bonding interactions.
Acetamide Side ChainCyclization of the side chainRestrict conformational flexibility to increase binding affinity and selectivity.
Pyrimidine C4/C6Introduction of small alkyl or halogen groupsModulate electronic properties and improve metabolic stability.
5-Amino GroupConversion to sulfonamides or ureasExplore different hydrogen bonding patterns and vector orientations.

Integration with Advanced Synthetic Technologies and Automation

To accelerate the discovery and optimization of this compound analogues, the integration of advanced synthetic technologies is paramount. Traditional batch synthesis can be time-consuming and resource-intensive. Modern approaches like flow chemistry and automated synthesis platforms offer significant advantages in terms of speed, efficiency, and scalability.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety, especially when dealing with potentially hazardous intermediates. nih.gov The synthesis of 2-aminopyrimidines has been successfully demonstrated using monolith-supported flow systems, showcasing the feasibility of this technology for producing the core scaffold. nih.gov Future work could focus on developing a multi-step continuous flow process for the synthesis of a diverse library of this compound derivatives.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput synthesis of compound libraries. These automated systems can perform reactions, work-ups, and purifications with minimal human intervention, dramatically increasing the rate at which new analogues can be produced and tested. This rapid iteration cycle is essential for efficient exploration of the chemical space around the this compound scaffold.

Table 2: Comparison of Synthesis Methodologies

FeatureTraditional Batch SynthesisFlow ChemistryAutomated Synthesis
Scalability Difficult to scale safely and efficiently.Readily scalable by extending run time. nih.govHigh-throughput for small-scale library generation.
Control Limited control over reaction parameters.Precise control over temperature, pressure, and time. nih.govProgrammed and precise reagent delivery.
Safety Potential for thermal runaways in large batches.Enhanced safety due to small reaction volumes. nih.govReduced handling of hazardous materials.
Efficiency Often involves multiple manual transfer steps.Integrated multi-step reactions are possible. nih.govStreamlined workflow from reaction to purification.

Novel Applications in Interdisciplinary Fields

While the primary focus for aminopyrimidine derivatives has been in medicinal chemistry, the unique structural and electronic properties of this compound and its analogues could be harnessed for applications in other interdisciplinary fields.

Materials Science: Heterocyclic compounds are known to be building blocks for functional organic materials. The pyrimidine ring system, with its nitrogen atoms capable of coordinating with metal ions, could be explored for the development of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as sensors. The acetamide functionality provides a handle for further polymerization or grafting onto surfaces to create functional coatings.

Chemical Biology: The development of fluorescent chemical probes is a vibrant area of research. By incorporating fluorophores into the this compound structure, or by leveraging any intrinsic fluorescent properties of its derivatives, new probes could be designed to visualize biological processes or to quantify the concentration of specific analytes in living cells. The aminopyrimidine scaffold can be a part of a larger system designed to target specific organelles or biomolecules.

Agrochemicals: The pyrimidine ring is a common feature in many commercially successful herbicides and fungicides. Screening libraries of this compound analogues for their activity against various plant pathogens or weeds could lead to the discovery of new agrochemical leads with novel modes of action.

The exploration of these novel applications will require collaboration between chemists, materials scientists, biologists, and agricultural scientists, fostering a truly interdisciplinary research program.

Computational Chemistry-Driven Design and Discovery Pipelines

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these in silico methods can significantly accelerate the design and discovery of new analogues with desired properties.

A typical computational pipeline would involve several stages:

Target Identification and Validation: Identifying a biological target of interest (e.g., a protein kinase, an enzyme, or a receptor).

Virtual Screening: Using molecular docking to screen large virtual libraries of this compound derivatives against the three-dimensional structure of the target protein. This can quickly identify potential hits with favorable binding energies and interactions. nih.gov

Structure-Based Design: For promising hits, computational tools can be used to visualize the binding mode and to design specific modifications that are predicted to enhance binding affinity and selectivity. This rational design approach is more efficient than traditional trial-and-error synthesis.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxicity issues, saving time and resources. Studies on other heterocyclic compounds have shown the utility of these predictive models. acs.org

Quantum Mechanical Calculations: These calculations can provide deeper insights into the electronic properties, reactivity, and spectroscopic characteristics of the molecules, aiding in the interpretation of experimental results and in the design of compounds with specific electronic or optical properties.

The integration of these computational methods into a closed-loop discovery cycle, where computational predictions guide synthetic efforts and experimental results feed back to refine the computational models, will be a powerful strategy for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-aminopyrimidin-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 2-aminopyrimidine derivatives can react with chloroacetamide in refluxing ethanol, as demonstrated in the synthesis of structurally similar pyrimidine acetamides . Alternatively, condensation reactions using coupling agents like TBTU in dry dichloromethane (DCM) at room temperature have been employed for analogous acetamide derivatives .
  • Key Considerations :

  • Solvent choice (e.g., ethanol for reflux, DCM for room-temperature reactions).
  • Catalysts (e.g., lutidine for pH control in condensation reactions).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like amide C=O stretches (1650–1700 cm⁻¹) and N–H bends .
  • NMR : ¹H NMR resolves aromatic protons and acetamide methyl groups, while ¹³C NMR confirms carbonyl and pyrimidine carbons .
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in related pyrimidine acetamides .

Q. What are the reactivity patterns of the 5-aminopyrimidine moiety in this compound?

  • Methodological Answer : The 5-amino group participates in electrophilic substitution (e.g., nitration, halogenation), while the pyrimidine ring can undergo regioselective functionalization. For example, the 2-position is reactive toward nucleophilic attack due to electron-withdrawing effects of adjacent nitrogen atoms .

Advanced Research Questions

Q. How can chemoselective acetylation be achieved during synthesis to avoid over-acylation?

  • Methodological Answer : Use protective groups (e.g., Boc for amines) or mild acyl donors like acetic anhydride in controlled stoichiometry. For example, selective monoacetylation of amino groups in polyfunctional substrates has been achieved using enzyme-mediated catalysis or low-temperature conditions .

Q. What strategies optimize reaction yields in electrocatalytic C–N coupling for pyrimidine acetamides?

  • Methodological Answer :

  • Anodic Generation of Hypervalent Iodine : Enhances coupling efficiency between pyrimidine amines and acetamide precursors .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve charge transfer.
  • Electrode Material : Platinum or carbon electrodes reduce side reactions .

Q. How are spectral data contradictions (e.g., ambiguous NMR peaks) resolved for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals in aromatic regions.
  • DFT Calculations : Predict chemical shifts and validate experimental data, as applied to related acetamides .
  • Crystallographic Refinement : Fixes hydrogen atom positions using X-ray data .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Screens against enzyme targets (e.g., lipoxygenase) using software like AutoDock .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with inhibitory activity .

Applications in Medicinal Chemistry

Q. What evidence supports the potential of this compound as a lipoxygenase inhibitor?

  • Methodological Answer : Structural analogs like N-(5-chloro-2-methoxyphenyl)acetamide derivatives exhibit lipoxygenase inhibition (IC₅₀ = 0.42 µM) via competitive binding to the active site. Key interactions include hydrogen bonding with the amide group and hydrophobic contacts with the pyrimidine ring .

Q. How does the compound’s stability under physiological conditions impact drug development?

  • Methodological Answer :

  • Hydrolytic Stability : Assessed via HPLC at pH 7.4; the acetamide group resists hydrolysis better than ester analogs.
  • Metabolic Studies : Liver microsome assays identify oxidation hotspots (e.g., pyrimidine ring) for derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.